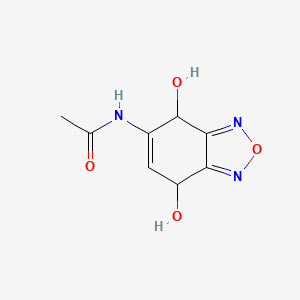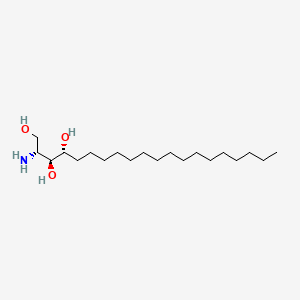
(2R,3S,4R)-2-aminoicosane-1,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is a chiral amino alcohol with a long hydrocarbon chain. This compound is notable for its unique stereochemistry and potential applications in various scientific fields. Its structure includes three hydroxyl groups and one amino group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-aminoicosane-1,3,4-triol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the reduction of (2R,3S,4R)-2-ketoicosane-1,3,4-triol using sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the keto group to an amino group. This method is advantageous due to its high selectivity and environmentally friendly nature. Additionally, large-scale chemical synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.
Aplicaciones Científicas De Investigación
(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R)-3,4,5,7,3’,4’-hexahydroxyflavan: A flavonoid with similar hydroxyl group arrangement.
(2R,3S,4R)-3,4,5,7,4’-pentahydroxyflavan: Another flavonoid with a similar structure but different functional groups.
Uniqueness
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is unique due to its long hydrocarbon chain and specific stereochemistry. This combination of features makes it particularly useful in applications requiring amphiphilic molecules with precise chiral properties.
Propiedades
Fórmula molecular |
C20H43NO3 |
|---|---|
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
Clave InChI |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


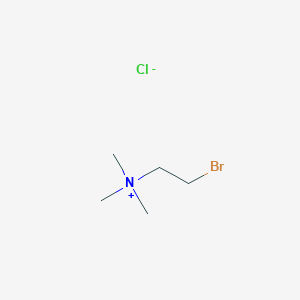
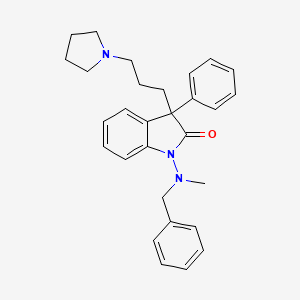
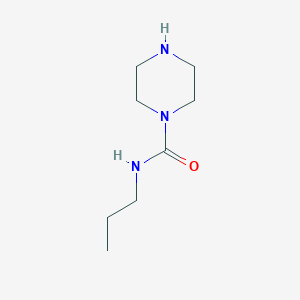
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
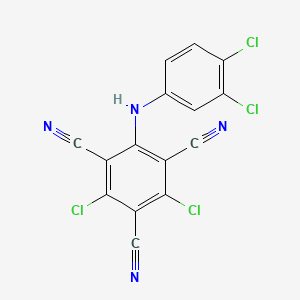



![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

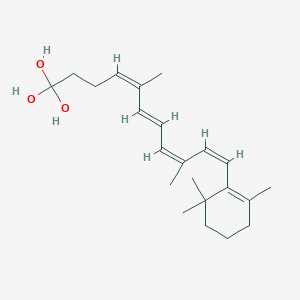
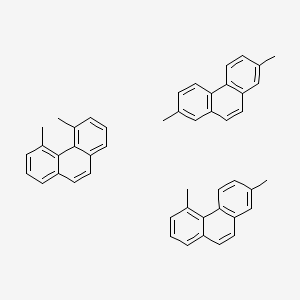
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
